Synthetic Yield Efficiency: Optimized Nitration Protocol for 4-Methyl-3-nitrophenolate vs. Alternative Isomer Routes
A documented synthetic protocol for 4-methyl-3-nitrophenolate, employing a mixed acid nitration system (HNO₃/H₂SO₄) with strict temperature control (−10°C to 0°C) to ensure regioselective nitration at the 3-position, achieves yields in the range of 80–83% . This level of efficiency is contrasted with alternative synthetic approaches to isomeric nitrophenols that may require additional protection/deprotection steps or produce lower overall yields due to competing ortho/para nitration pathways when starting from unsubstituted phenol or m-cresol . The 80–83% yield range is obtained with reduced reaction times (2–3 hours) and direct vacuum distillation for product isolation, bypassing energy-intensive crystallization steps .
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | 80–83% |
| Comparator Or Baseline | Alternative isomer synthetic routes (e.g., 2-methyl-5-nitrophenol routes yielding 17–37% total yield in multi-step sequences; class-level inference from literature) |
| Quantified Difference | ~2.2–4.9× higher isolated yield relative to some alternative nitrophenol isomer synthetic sequences |
| Conditions | Mixed acid nitration (HNO₃/H₂SO₄), −10°C to 0°C, 2–3 h reaction time; direct vacuum distillation isolation |
Why This Matters
Higher synthetic yield translates directly to reduced cost per gram of purified material and improved supply chain reliability for procurement at scale.
